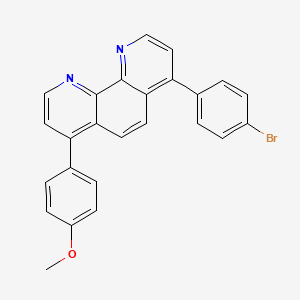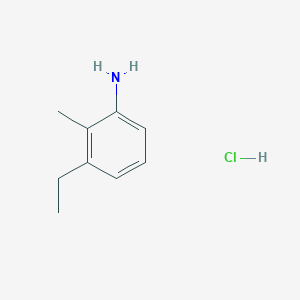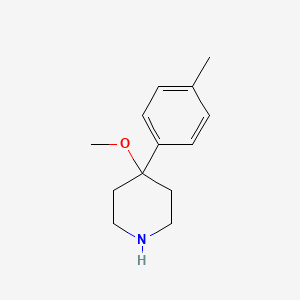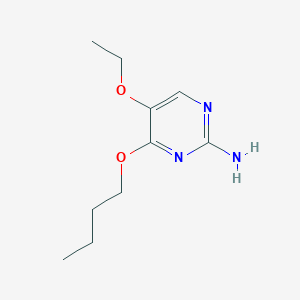
4-Butoxy-5-ethoxy-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-5-ethoxy-2-pyrimidinamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-5-ethoxy-2-pyrimidinamine typically involves the reaction of appropriate pyrimidine derivatives with butoxy and ethoxy substituents. One common method includes the nucleophilic substitution reaction where a pyrimidine precursor is reacted with butanol and ethanol under basic conditions to introduce the butoxy and ethoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and efficiency in the production process.
化学反应分析
Types of Reactions
4-Butoxy-5-ethoxy-2-pyrimidinamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are usually performed under inert atmospheres to prevent oxidation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-Butoxy-5-ethoxy-2-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Butoxy-5-ethoxy-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
4-Butoxy-5-ethoxy-2-pyrimidinamine can be compared with other pyrimidine derivatives, such as:
- 4-Butoxy-5-methoxy-2-pyrimidinamine
- 4-Ethoxy-5-butoxy-2-pyrimidinamine
- 4-Methoxy-5-ethoxy-2-pyrimidinamine
These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of butoxy and ethoxy groups, which may confer distinct reactivity and biological activity.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-butoxy-5-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-15-9-8(14-4-2)7-12-10(11)13-9/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI 键 |
RRQIYFUYZZWHHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=NC=C1OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
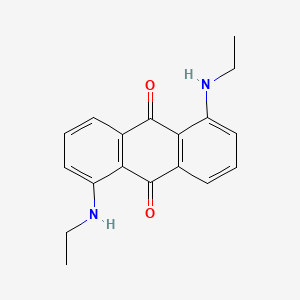
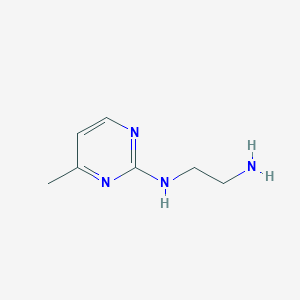
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
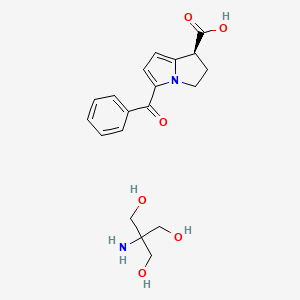
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

